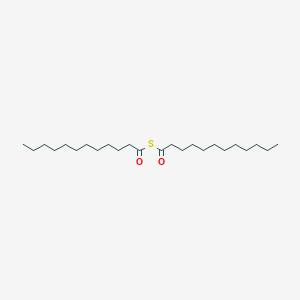
4,5-Dichloro-3(2H)-pyridazinone
概要
説明
Synthesis Analysis
The synthesis of 4,5-Dichloro-3(2H)-pyridazinone and its derivatives involves various chemical reactions, including the interaction of dihalo-pyridazinones with ammonia and amines, leading to mixtures of amino-halo-pyridazinones. These mixtures can be separated by chromatography, and the structures of the compounds are elucidated through retention values and independent synthesis methods (Pilgram & Pollard, 1977).
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-3(2H)-pyridazinone derivatives, such as cardiotonic compounds, has been examined to assist in drug-design studies. X-ray crystallography has been used to map the three-dimensional structure of these compounds, revealing that they are essentially planar, with minor regions of nonplanarity due to certain substituents. This structural information is crucial for understanding the compound's reactivity and potential biological activity (Robertson et al., 1987).
Chemical Reactions and Properties
4,5-Dichloro-3(2H)-pyridazinone undergoes various chemical reactions, leading to the formation of diverse derivatives. These reactions include Suzuki-Miyaura cross-coupling, which allows the facile synthesis of substituted pyridazinones. This method has been employed under microwave irradiation, demonstrating the compound's versatility in chemical transformations (Cao et al., 2008).
Physical Properties Analysis
The physical properties of 4,5-Dichloro-3(2H)-pyridazinone, such as its crystalline modifications and polarographic activity, have been studied to understand its behavior in different environments. These properties are essential for determining the compound's stability, solubility, and suitability for various applications (Dulak et al., 1967).
Chemical Properties Analysis
The chemical properties of 4,5-Dichloro-3(2H)-pyridazinone, including its reactivity in nucleophilic substitution reactions, have been explored to synthesize polysubstituted derivatives. These studies highlight the compound's potential as a scaffold for developing new chemical entities with diverse functionalities, which could be valuable in drug discovery and other fields (Pattison et al., 2009).
科学的研究の応用
- Synthesis of commercially important herbicides and insecticides (Stevenson et al., 2005).
- Creation of various polyfunctional pyridazinone systems potentially useful in drug discovery through sequential nucleophilic substitution reactions (Pattison et al., 2009).
- Synthesis of 4-chloro-5-fluoro-2-aryl-3(2H)-pyridazinones (Pei & Yang, 2010).
- Development of new compounds useful as prodrugs, microbiocides, or pesticides through the synthesis and derivatization of 4-mercapto-6-phenylpyridazin-3(2H)-ones (Tsolomiti et al., 2007).
- Displaying extremely potent positive inotropic activity and vasodilating activity, as shown by 4,5-Dichloro-3(2H)-pyridazinone hydrochloride (Okushima et al., 1987).
- Exhibiting fungicidal and genotoxic activity, with certain derivatives like alkylsulfonyl-derivatives showing notable results (Carmellino et al., 1993).
- Facilitating the development of novel chitin synthesis inhibitors via microwave-assisted synthesis of 4-amino-3(2H)-pyridazinones (Cao et al., 2006).
- Potential anti-oxidant activity in synthesized 3(2H)-one pyridazinone derivatives, acting as potent antioxidants at certain concentrations (Mehvish & Kumar, 2022).
- Efficient preparation of 4,5-Dialkynyl-2-(methyl or phenyl)-3(2H)-pyridazinones for the synthesis of symmetrically and unsymmetrically disubstituted enediyne (R'kyek et al., 2001).
- Moderate antibacterial activity against Gram-positive bacteria in vitro (Ghani Essam Abdel, 1991).
Safety And Hazards
特性
IUPAC Name |
4,5-dichloro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWXIRQLLGYIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239322 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-3(2H)-pyridazinone | |
CAS RN |
932-22-9 | |
| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 932-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 932-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 932-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloropyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-Dichloro-3(2H)-pyridazinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ8PU4SSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)









